4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase, used in cancer treatment.
N-(4-methanesulfonyl)benzoyl-N’-(pyrimidin-2-yl)thioureas: Investigated for their herbicidal activity.
Uniqueness
4-methanesulfonyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is unique due to its combination of structural elements, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C15H15N5O2S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H15N5O2S2/c1-24(21,22)12-4-2-3-11-14(12)19-15(23-11)18-10-8-20(9-10)13-7-16-5-6-17-13/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI Key |
WWDFUQWPVXSRGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
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